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Compound Name: 6-Bromo-2,3-dihydrobenzofuran

Cat. No.: B067905 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction:

6-Bromo-2,3-dihydrobenzofuran is a heterocyclic compound that serves as a valuable and

versatile building block in modern organic synthesis. Its unique structure, featuring a fused

dihydrofuran and a brominated benzene ring, allows for a wide range of chemical

transformations, making it an attractive starting material for the synthesis of complex molecules

with significant biological activity. The bromine atom at the 6-position provides a reactive

handle for various cross-coupling reactions, enabling the introduction of diverse functionalities

and the construction of novel molecular scaffolds. This application note explores the utility of 6-
Bromo-2,3-dihydrobenzofuran in key organic reactions, including the Suzuki-Miyaura

coupling and the Buchwald-Hartwig amination, and its potential application in the synthesis of

bioactive compounds such as endothelin receptor antagonists.

Key Applications in Cross-Coupling Reactions
The bromine atom on the aromatic ring of 6-Bromo-2,3-dihydrobenzofuran makes it an ideal

substrate for palladium-catalyzed cross-coupling reactions. These reactions are fundamental in

C-C and C-N bond formation, providing efficient pathways to elaborate the core structure.

Suzuki-Miyaura Coupling: Formation of C-C Bonds
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The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds,

typically between an organoboron compound and an organic halide. 6-Bromo-2,3-
dihydrobenzofuran can be effectively coupled with various aryl or heteroaryl boronic acids to

synthesize 6-aryl-2,3-dihydrobenzofuran derivatives. These products are of interest in

medicinal chemistry due to the prevalence of biaryl structures in pharmacologically active

molecules.

Table 1: Representative Suzuki-Miyaura Coupling of 6-Bromo-2,3-dihydrobenzofuran with

Arylboronic Acids

Entry
Arylbo
ronic
Acid

Cataly
st
(mol%)

Ligand
(mol%)

Base
Solven
t

Temp
(°C)

Time
(h)

Yield
(%)

1

Phenylb

oronic

acid

Pd(PPh

₃)₄ (3)
-

Na₂CO₃

(2 eq)

Toluene

/EtOH/

H₂O

(4:1:1)

90 12 85-95

2

4-

Methox

yphenyl

boronic

acid

Pd(dppf

)Cl₂ (3)
-

K₂CO₃

(2 eq)

1,4-

Dioxan

e/H₂O

(4:1)

100 8 80-90

3

Thiophe

n-3-

ylboroni

c acid

Pd₂(dba

)₃ (2)

SPhos

(4)

K₃PO₄

(2 eq)

Toluene

/H₂O

(10:1)

100 16 75-85

Note: The data in this table is representative and based on typical conditions for Suzuki-

Miyaura couplings of similar aryl bromides. Actual yields may vary depending on the specific

reaction conditions and substrates used.

Buchwald-Hartwig Amination: Formation of C-N Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables

the formation of carbon-nitrogen bonds. This reaction is instrumental in synthesizing
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arylamines, which are common motifs in pharmaceuticals. 6-Bromo-2,3-dihydrobenzofuran
can be reacted with a variety of primary and secondary amines to yield 6-amino-2,3-

dihydrobenzofuran derivatives.

Table 2: Representative Buchwald-Hartwig Amination of 6-Bromo-2,3-dihydrobenzofuran with

Amines

Entry Amine
Cataly
st
(mol%)

Ligand
(mol%)

Base
Solven
t

Temp
(°C)

Time
(h)

Yield
(%)

1
Morphol

ine

Pd₂(dba

)₃ (2)

Xantph

os (4)

NaOtBu

(1.2 eq)
Toluene 100 18 80-90

2
Piperidi

ne

Pd(OAc

)₂ (2)

RuPhos

(4)

K₂CO₃

(2 eq)

1,4-

Dioxan

e

110 24 75-85

3 Aniline
Pd₂(dba

)₃ (2)

BrettPh

os (4)

LiHMD

S (1.5

eq)

THF 80 12 70-80

Note: The data in this table is representative and based on typical conditions for Buchwald-

Hartwig aminations of similar aryl bromides. Actual yields may vary depending on the specific

reaction conditions and substrates used.

Application in the Synthesis of Bioactive Molecules:
Endothelin Receptor Antagonists
Endothelin receptors (ET-A and ET-B) are G-protein coupled receptors involved in

vasoconstriction and cell proliferation.[1][2] Antagonists of these receptors are therapeutic

agents for conditions such as pulmonary arterial hypertension. The 2,3-dihydrobenzofuran

scaffold is a feature in some known endothelin receptor antagonists. While a direct synthesis

from 6-Bromo-2,3-dihydrobenzofuran is not extensively documented in publicly available

literature, its potential as a starting material is significant. A plausible synthetic strategy would

involve a Suzuki coupling to introduce a requisite aryl or heteroaryl group, followed by further

functionalization.
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Below is a diagram illustrating the general signaling pathway of the endothelin receptor and the

point of intervention for an antagonist.
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Blocks

1. Add 6-Bromo-2,3-dihydrobenzofuran,
arylboronic acid, base, and solvent to a

Schlenk flask.

2. Degas the mixture by bubbling with
 an inert gas (e.g., Argon) for 15-20 min.

3. Add the Palladium catalyst and ligand
 under a counterflow of inert gas.

4. Heat the reaction mixture with
 vigorous stirring and monitor by TLC/LC-MS.

5. Upon completion, cool to room
 temperature and perform aqueous workup.

6. Extract with an organic solvent,
 dry, and concentrate.

7. Purify the crude product by
 column chromatography.

1. In a glovebox or under inert atmosphere,
 add Pd catalyst, ligand, and base to an

 oven-dried Schlenk tube.

2. Add 6-Bromo-2,3-dihydrobenzofuran
 and the desired amine.

3. Add anhydrous, degassed solvent
 via syringe.

4. Seal the tube and heat the reaction
 mixture with stirring. Monitor by TLC/LC-MS.

5. Upon completion, cool to room
 temperature.

6. Dilute with a suitable solvent and
 filter through celite.

7. Concentrate the filtrate and purify
 by column chromatography.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b067905#use-of-6-bromo-2-3-dihydrobenzofuran-as-
a-building-block-in-organic-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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